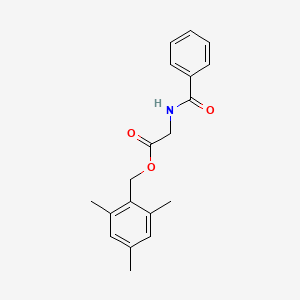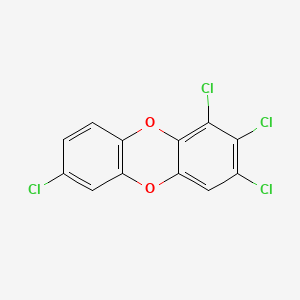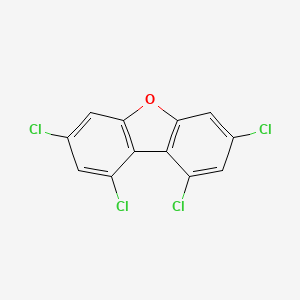
1,3,7,9-Tetrachlorodibenzofuran
説明
1,3,7,9-Tetrachlorodibenzofuran (1,3,7,9-TeCDF) belongs to the family of chlorinated dibenzofurans (CDFs) . These compounds contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. Among the 135 congeners in the CDF family, those containing chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are particularly harmful. Although not deliberately produced by industry, CDFs are found as unwanted impurities in certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
1,3,7,9-TeCDF is typically an unwanted byproduct formed during the synthesis of other chemicals, such as polychlorinated biphenyls (PCBs). It can also be produced by municipal waste incinerators and open burn sites .
Molecular Structure Analysis
The molecular formula of 1,3,7,9-TeCDF is C₁₂H₄Cl₄O , with an average molecular mass of 305.972 g/mol . Its chemical structure consists of a tetrachlorinated dibenzofuran ring. The chlorine atoms are attached at specific positions, resulting in its unique configuration .
Chemical Reactions Analysis
Research has explored the reaction mechanisms between 1,3,7,9-TeCDF and the methylidyne radical (CH). The CH radical can attack the C–X (X = C, Cl, H, O) bonds of 1,3,7,9-TeCDF via insertion modes, leading to the formation of 13 products. Thermodynamically, the reactions are exothermic and spontaneous. The most favorable reaction channel involves the insertion of the CH radical into the C–C bond, except for the C atoms attached to chlorine. These findings enhance our understanding of the reactivity of CH radicals toward organic pollutants similar to 1,3,7,9-TeCDF in the atmosphere .
科学的研究の応用
Toxicity and Environmental Impact
1,3,7,9-Tetrachlorodibenzofuran (TCDF) is part of a group of compounds known for their environmental persistence and toxicity. Research has focused on understanding their toxic equivalency factors (TEFs) and environmental impact. For instance, the World Health Organization (WHO) reevaluated TEFs for dioxin-like compounds, including TCDF, based on expert judgment and experimental evidence, confirming the additive nature of these compounds' toxicity (van den Berg et al., 2006).
Carcinogenic Properties
Studies have extensively evaluated the carcinogenic properties of TCDF. It's considered one of the most toxic and carcinogenic man-made chemicals, being a complete carcinogen in several species and inducing tumors at multiple sites (Huff et al., 2004).
Potential Therapeutic Applications
Research has identified TCDF as a potential target for chemotherapy, especially for estrogen receptor-negative breast cancer. It acts by inducing CYP1A1-dependent ethoxyresorufin O-deethylase activity and inhibiting the proliferation of cancer cell lines (Zhang et al., 2009).
Bioremediation and Detoxification
Bioremediation strategies involving microbial dechlorination have been explored for TCDF and its derivatives. For example, a study on Dehalococcoides ethenogenes Strain 195 showed its capability to dechlorinate hexachlorodibenzofuran to less toxic forms, including 1,3,7,8-tetrachlorodibenzofuran, representing a significant detoxification process (Liu & Fennell, 2008).
Effects on Metabolism and Health
Research indicates that exposure to TCDF can induce hepatic steatosis in mice, a condition related to fatty liver disease. This is due to disrupted lipid homeostasis and endoplasmic reticulum stress caused by TCDF exposure (Yuan et al., 2019).
作用機序
1,3,7,9-TeCDF acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
特性
IUPAC Name |
1,3,7,9-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJMCVYAORWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214828 | |
| Record name | 1,3,7,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7,9-Tetrachlorodibenzofuran | |
CAS RN |
64560-17-4 | |
| Record name | 1,3,7,9-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7,9-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKV4795BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





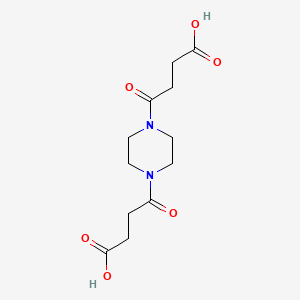
![7,12-Dichlorobenzo[a]anthracene](/img/structure/B3065851.png)
![4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3065862.png)
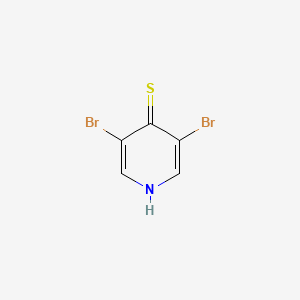
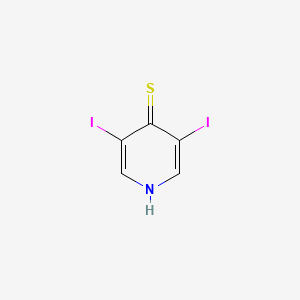
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065903.png)
![2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide](/img/structure/B3065915.png)

![2,3-Bis[[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-butanedioic acid 1,4-dimethyl ester](/img/structure/B3065923.png)
